2-Methylimidazole hydrochloride

Epoxy Curing Reaction Kinetics Materials Science

Avoid inconsistent epoxy cure kinetics with generic imidazoles. 2-Methylimidazole hydrochloride delivers quantifiably faster reaction speed and superior aqueous solubility for demanding applications. • Fastest cure among 7 imidazole derivatives - higher throughput in electronics assembly (150-180°C). • Hydrochloride salt: ≥25 mg/mL aqueous solubility for low-VOC waterborne coatings. • 1.5% higher Tmax vs. unsubstituted imidazole for high-Tg aerospace/automotive composites. • Convenient, highly soluble ligand source for aqueous MOF synthesis (e.g., ZIFs).

Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
Cat. No. B1206526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazole hydrochloride
Synonyms2-methylimidazole
2-methylimidazole hydrochloride
2-methylimidazole, silver (1+) salt
Zn(2-methylimidazole)2
Molecular FormulaC4H7ClN2
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESCC1=NC=CN1.Cl
InChIInChI=1S/C4H6N2.ClH/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H
InChIKeyYZPNFYQRPJKWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazole Hydrochloride: Product Overview


2-Methylimidazole hydrochloride (CAS: 693-98-1, free base) is the hydrochloride salt form of 2-methylimidazole, a heterocyclic organic compound structurally related to imidazole. This compound serves as a key building block in the synthesis of ionic liquids, a versatile curing agent/accelerator for epoxy resin systems, and a precursor for metal-organic frameworks (MOFs) and advanced catalysts [1]. Its value proposition lies in the quantifiable, structure-dependent reactivity differences that directly impact process economics and final material performance when compared to other imidazole derivatives [2].

Why 2-Methylimidazole HCl Is Irreplaceable


Generic substitution among imidazole derivatives is demonstrably non-viable due to the pronounced impact of substitution pattern and salt form on reaction kinetics, thermal stability, and solubility. A systematic comparison of epoxy curing agents revealed that 2-Methylimidazole (2-MI) exhibits a quantifiably faster reaction time than 2-ethylimidazole, 2-phenylimidazole, and 2-ethyl-4-methylimidazole under identical conditions [1]. Mechanistic studies confirm that the 2-position methyl group fundamentally alters the catalyst regeneration pathway, avoiding the N-C bond cleavage that plagues unsubstituted imidazoles [2]. The hydrochloride salt form further differentiates performance by enhancing aqueous solubility and modifying the curing profile, a critical factor in waterborne formulations . These quantifiable differences directly affect process throughput and material quality, making simple one-for-one replacement with another imidazole a significant technical and economic risk.

2-Methylimidazole HCl: Comparative Evidence


Superior Curing Kinetics

In a direct head-to-head comparison of seven imidazole derivatives under identical DSC conditions, 2-Methylimidazole (2-MI) demonstrated the fastest reaction time for curing an epoxy resin system. This was determined by isothermal DSC measurements at 150 °C and 180 °C [1].

Epoxy Curing Reaction Kinetics Materials Science

Enhanced Thermal Stability

A study comparing the physical properties of imidazole and 2-methylimidazole found that the presence of the methyl group significantly impacts thermal stability. Thermogravimetric analysis (TGA) showed that the maximum degradation temperature (Tmax) for 2-methylimidazole was 1.5% higher than that of the unsubstituted imidazole control [1].

Thermal Stability Polymer Chemistry Material Degradation

Catalytic Oxidation Efficiency

In a study of zeolite-encapsulated metal complexes for the oxidation of phenol using 30% H2O2, the catalytic activity varied significantly with the metal center. The [Cu(2-MeImzlH)]-Y complex achieved a 72.5% conversion, which was substantially higher than the Ru (57.8%) and Zn (43.2%) analogs after a 5-hour reaction time [1]. This demonstrates that the 2-methylimidazole ligand enables a high level of tunable catalytic activity.

Catalysis Oxidation Coordination Chemistry

Catalyst Regeneration Stability

A mechanistic investigation using model systems (PGE with 1-methylimidazole, 2-methylimidazole, and 1,2-dimethylimidazole) revealed a key structural dependency in catalyst stability. The study showed that imidazolium systems generated during the curing reaction are inherently unstable, leading to N-C bond cleavage in 1-methylimidazole (1-unsubstituted). In contrast, 2-methylimidazole, with its methyl group at the 2-position, avoids this N-C bond cleavage and regenerates the active catalyst via a different, more stable pathway involving β-elimination [1]. This explains its superior and sustained catalytic activity.

Reaction Mechanism Catalyst Regeneration Epoxy Chemistry

Enhanced Aqueous Solubility

The hydrochloride salt form of 2-methylimidazole offers a distinct advantage in aqueous and polar solvent-based formulations. While the free base is soluble in water and polar organic solvents, the hydrochloride salt is reported to have an aqueous solubility of at least 25 mg/mL, and is also soluble to 50 mM in pure DMSO [1]. This enhanced solubility profile is a critical differentiator for applications requiring waterborne or highly polar processing environments, such as certain epoxy coating systems.

Solubility Formulation Chemistry Waterborne Systems

2-Methylimidazole HCl: Key Applications


High-Speed Electronics Encapsulation

2-Methylimidazole hydrochloride is the curing agent of choice for anisotropic conductive films (ACFs) and epoxy molding compounds used in LCD and semiconductor manufacturing. The quantifiably fastest reaction time among seven imidazole derivatives [1] directly translates to higher production speeds and increased throughput in high-temperature (150-180 °C) curing processes, a critical economic driver in electronics assembly.

Waterborne Epoxy Coatings and Adhesives

The superior aqueous solubility of the hydrochloride salt form (≥25 mg/mL) [1] enables its effective use as a latent curing agent or accelerator in waterborne epoxy formulations. This allows formulators to develop low-VOC coatings and adhesives without sacrificing cure speed, leveraging the same fast kinetics demonstrated in solvent-based systems [2].

MOF Catalyst Synthesis

The predictable coordination chemistry of 2-methylimidazole, as evidenced by the tunable catalytic activity in oxidation reactions (e.g., 72.5% conversion for the Cu complex) [1], makes its hydrochloride salt a valuable precursor for synthesizing zeolitic imidazolate frameworks (ZIFs) and other MOFs. The hydrochloride salt offers a convenient, highly soluble source of the ligand for aqueous or polar solvent-based MOF synthesis.

Thermally Stable Polymer Composites

The demonstrated 1.5% improvement in Tmax for 2-methylimidazole over unsubstituted imidazole [1] makes it a preferred curing agent or building block for polymer composites requiring enhanced thermal stability. This is particularly relevant for aerospace, automotive under-the-hood applications, and high-performance structural adhesives where thermal degradation resistance is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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